2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid
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Overview
Description
2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid is a synthetic organic compound that features a unique combination of a fluoro-substituted isoindole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Ring: Starting from a suitable phthalic anhydride derivative, the isoindole ring can be formed through a cyclization reaction.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Imidazole Ring Formation: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde and an amine.
Coupling Reaction: The final step involves coupling the fluoro-substituted isoindole with the imidazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of fluorinated isoindole derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structure suggests possible applications in the development of anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid
- 2-(5-bromo-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid
- 2-(5-methyl-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid
Uniqueness
The presence of the fluorine atom in 2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in enhanced biological activity and improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-(5-fluoro-1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-7-1-2-9-10(3-7)13(20)18(12(9)19)11(14(21)22)4-8-5-16-6-17-8/h1-3,5-6,11H,4H2,(H,16,17)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQGMJGNONOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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